molecular formula C18H13BrO2 B8654123 (2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone

(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone

Cat. No.: B8654123
M. Wt: 341.2 g/mol
InChI Key: DCCKFTMTEIOSAR-UHFFFAOYSA-N
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Description

(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone is an organic compound that features a bromine atom, a methoxy group, and a naphthyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone typically involves the bromination of a precursor compound followed by a coupling reaction. One common method is the bromination of 2-naphthylmethanone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then reacted with 4-methoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction, which is facilitated by a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as copper(I) iodide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

Major Products

    Substitution: Products include (2-amino-4-methoxyphenyl)(2-naphthyl)methanone or (2-thio-4-methoxyphenyl)(2-naphthyl)methanone.

    Oxidation: The major product is (2-bromo-4-hydroxyphenyl)(2-naphthyl)methanone.

    Reduction: The major product is (2-bromo-4-methoxyphenyl)(2-naphthyl)methanol.

Scientific Research Applications

(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-4-methoxyphenyl)(2-naphthyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (2-Bromo-4-hydroxyphenyl)(2-naphthyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2-Amino-4-methoxyphenyl)(2-naphthyl)methanone: Similar structure but with an amino group instead of a bromine atom.

Uniqueness

(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone is unique due to its combination of a bromine atom, a methoxy group, and a naphthyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H13BrO2

Molecular Weight

341.2 g/mol

IUPAC Name

(2-bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone

InChI

InChI=1S/C18H13BrO2/c1-21-15-8-9-16(17(19)11-15)18(20)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3

InChI Key

DCCKFTMTEIOSAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

AlCl3 (17.48 g; 131.1 mmol) was added portionwise to a mixture of 3-bromocresol (16.04 g; 87.4 mmol) and 2-naphthoyl chloride (25.00 g; 131.1 mmol) in 50 mL of CHCl3 gave 14.0 g (47%) of the title compound.
Name
Quantity
17.48 g
Type
reactant
Reaction Step One
Quantity
16.04 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
47%

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